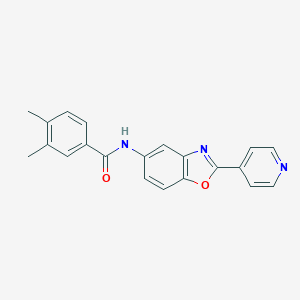![molecular formula C20H18N2O4 B278582 Furan-2-carboxylic acid [4-(2-m-tolyloxy-acetylamino)-phenyl]-amide](/img/structure/B278582.png)
Furan-2-carboxylic acid [4-(2-m-tolyloxy-acetylamino)-phenyl]-amide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Furan-2-carboxylic acid [4-(2-m-tolyloxy-acetylamino)-phenyl]-amide, also known as FTOH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FTOH is a synthetic compound that is synthesized through a multistep process. It has been found to have several biochemical and physiological effects, which make it a promising candidate for scientific research.
Wissenschaftliche Forschungsanwendungen
Furan-2-carboxylic acid [4-(2-m-tolyloxy-acetylamino)-phenyl]-amide has several potential scientific research applications due to its unique chemical properties. Furan-2-carboxylic acid [4-(2-m-tolyloxy-acetylamino)-phenyl]-amide is a potent inhibitor of the fat mass and obesity-associated protein (FTO), which is involved in the regulation of energy homeostasis and the development of obesity. Furan-2-carboxylic acid [4-(2-m-tolyloxy-acetylamino)-phenyl]-amide has been found to increase the thermogenic activity of brown adipose tissue, which could be beneficial in the treatment of obesity and related metabolic disorders. Furan-2-carboxylic acid [4-(2-m-tolyloxy-acetylamino)-phenyl]-amide has also been found to have anti-inflammatory properties, which make it a promising candidate for the treatment of inflammatory diseases.
Wirkmechanismus
Furan-2-carboxylic acid [4-(2-m-tolyloxy-acetylamino)-phenyl]-amide exerts its effects through the inhibition of the FTO protein. FTO is involved in the demethylation of N6-methyladenosine (m6A) in RNA, which regulates the expression of several genes involved in energy metabolism and adipogenesis. Furan-2-carboxylic acid [4-(2-m-tolyloxy-acetylamino)-phenyl]-amide inhibits the demethylation activity of FTO, which leads to the upregulation of genes involved in thermogenesis and energy expenditure. Furan-2-carboxylic acid [4-(2-m-tolyloxy-acetylamino)-phenyl]-amide also activates the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy homeostasis.
Biochemical and Physiological Effects:
Furan-2-carboxylic acid [4-(2-m-tolyloxy-acetylamino)-phenyl]-amide has several biochemical and physiological effects, which make it a promising candidate for scientific research. Furan-2-carboxylic acid [4-(2-m-tolyloxy-acetylamino)-phenyl]-amide has been found to increase the thermogenic activity of brown adipose tissue, which leads to increased energy expenditure and weight loss. Furan-2-carboxylic acid [4-(2-m-tolyloxy-acetylamino)-phenyl]-amide also has anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases. Furan-2-carboxylic acid [4-(2-m-tolyloxy-acetylamino)-phenyl]-amide has been found to improve glucose tolerance and insulin sensitivity, which could be beneficial in the treatment of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
Furan-2-carboxylic acid [4-(2-m-tolyloxy-acetylamino)-phenyl]-amide has several advantages for lab experiments. Furan-2-carboxylic acid [4-(2-m-tolyloxy-acetylamino)-phenyl]-amide is a potent inhibitor of the FTO protein, which makes it a useful tool for the study of energy metabolism and adipogenesis. Furan-2-carboxylic acid [4-(2-m-tolyloxy-acetylamino)-phenyl]-amide is also relatively easy to synthesize, which makes it readily available for scientific research. However, Furan-2-carboxylic acid [4-(2-m-tolyloxy-acetylamino)-phenyl]-amide has some limitations for lab experiments. Furan-2-carboxylic acid [4-(2-m-tolyloxy-acetylamino)-phenyl]-amide has poor solubility in water, which makes it difficult to use in aqueous solutions. Furan-2-carboxylic acid [4-(2-m-tolyloxy-acetylamino)-phenyl]-amide is also relatively unstable and can degrade over time, which could affect the reproducibility of experiments.
Zukünftige Richtungen
There are several future directions for research on Furan-2-carboxylic acid [4-(2-m-tolyloxy-acetylamino)-phenyl]-amide. One potential direction is the development of Furan-2-carboxylic acid [4-(2-m-tolyloxy-acetylamino)-phenyl]-amide analogs with improved solubility and stability. Another potential direction is the investigation of the effects of Furan-2-carboxylic acid [4-(2-m-tolyloxy-acetylamino)-phenyl]-amide on other metabolic pathways. Furan-2-carboxylic acid [4-(2-m-tolyloxy-acetylamino)-phenyl]-amide has been found to activate the AMPK pathway, but its effects on other pathways such as the mTOR pathway are not well understood. Finally, the potential therapeutic applications of Furan-2-carboxylic acid [4-(2-m-tolyloxy-acetylamino)-phenyl]-amide for the treatment of obesity, diabetes, and inflammatory diseases should be further explored.
Conclusion:
Furan-2-carboxylic acid [4-(2-m-tolyloxy-acetylamino)-phenyl]-amide is a promising compound for scientific research due to its unique chemical properties and potential applications in various fields. Furan-2-carboxylic acid [4-(2-m-tolyloxy-acetylamino)-phenyl]-amide is synthesized through a multistep process and has several biochemical and physiological effects. Furan-2-carboxylic acid [4-(2-m-tolyloxy-acetylamino)-phenyl]-amide has advantages and limitations for lab experiments, and there are several future directions for research on Furan-2-carboxylic acid [4-(2-m-tolyloxy-acetylamino)-phenyl]-amide. Further investigation of Furan-2-carboxylic acid [4-(2-m-tolyloxy-acetylamino)-phenyl]-amide could lead to the development of new therapies for the treatment of obesity, diabetes, and inflammatory diseases.
Synthesemethoden
Furan-2-carboxylic acid [4-(2-m-tolyloxy-acetylamino)-phenyl]-amide is synthesized through a multistep process involving the reaction of various chemical compounds. The synthesis of Furan-2-carboxylic acid [4-(2-m-tolyloxy-acetylamino)-phenyl]-amide involves the reaction of furan-2-carboxylic acid with 4-(2-m-tolyloxy-acetyl) amino phenyl amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction produces Furan-2-carboxylic acid [4-(2-m-tolyloxy-acetylamino)-phenyl]-amide, which is then purified through recrystallization.
Eigenschaften
Molekularformel |
C20H18N2O4 |
|---|---|
Molekulargewicht |
350.4 g/mol |
IUPAC-Name |
N-[4-[[2-(3-methylphenoxy)acetyl]amino]phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C20H18N2O4/c1-14-4-2-5-17(12-14)26-13-19(23)21-15-7-9-16(10-8-15)22-20(24)18-6-3-11-25-18/h2-12H,13H2,1H3,(H,21,23)(H,22,24) |
InChI-Schlüssel |
LFONODQAXAONKC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CO3 |
Kanonische SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CO3 |
Löslichkeit |
0.6 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{3-[(3-bromo-4-ethoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B278500.png)
![Methyl 4-cyano-3-methyl-5-[(3-methylbenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B278502.png)
![Methyl 4-cyano-3-methyl-5-{[(3-methylphenoxy)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B278505.png)

![2-(2-Naphthamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B278508.png)
![2-bromo-N-[(2-hydroxyphenyl)carbamothioyl]benzamide](/img/structure/B278510.png)

![2-chloro-N-(3-{[(phenoxyacetyl)carbamothioyl]amino}phenyl)benzamide](/img/structure/B278514.png)
![N-(3-{[(phenylacetyl)carbamothioyl]amino}phenyl)propanamide](/img/structure/B278515.png)
![N-[4-(butanoylamino)phenyl]-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide](/img/structure/B278518.png)
![N-(4-{[(2-chloro-4,6-dimethylphenoxy)acetyl]amino}-2-methylphenyl)-2-furamide](/img/structure/B278520.png)


![N-[(2-hydroxyphenyl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B278525.png)